Ethyl-1-Benzyl-3-hydroxypiperidin-4-carboxylat

Übersicht

Beschreibung

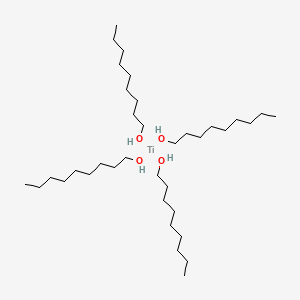

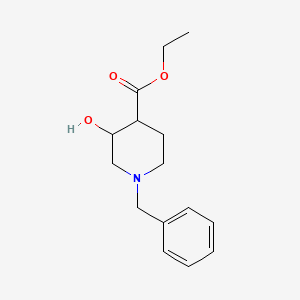

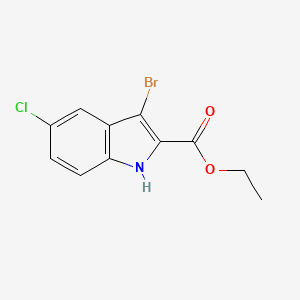

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a chemical compound with the molecular formula C15H21NO3 . It has a molecular weight of 263.34 . This compound is typically in a solid or liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is1S/C15H21NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a solid or liquid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

Piperidine, einschließlich Ethyl-1-Benzyl-3-hydroxypiperidin-4-carboxylat, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in über zwanzig Klassen von Arzneimitteln enthalten .

Chirale Optimierung

This compound wurde als Ausgangsstoff für die chirale Optimierung verwendet . Der Piperidinring war für diesen Prozess unerlässlich .

Synthese von Rezeptoragonisten und -antagonisten

Diese Verbindung wurde als Baustein für die Synthese von Rezeptoragonisten und -antagonisten verwendet . Es ist ein entscheidendes Ausgangsreagenz bei der Synthese spezifischer Derivate .

Bioresolution von tertiären Aminoester-protischen ionischen Flüssigkeiten

Es wurde als Reaktant für die Bioresolution von tertiären Aminoester-protischen ionischen Flüssigkeiten verwendet .

Synthese von muskarinischen M3-selektiven Antagonisten

Diese Verbindung wurde als Reaktant für die Synthese von muskarinischen M3-selektiven Antagonisten verwendet .

Synthese von Rho-Kinase-Inhibitoren

Es wurde als Reaktant für die Synthese von Rho-Kinase-Inhibitoren verwendet .

Synthese von Piperidinderivaten

This compound wurde bei der Synthese von Piperidinderivaten für Untersuchungen zur direkten Aktivierung von α-Adrenozeptoren verwendet .

Synthese von biologisch aktiven Piperidinen

Diese Verbindung wurde bei der Entwicklung schneller und kostengünstiger Methoden für die Synthese von substituierten Piperidinen verwendet , was eine wichtige Aufgabe der modernen organischen Chemie ist .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and several others .

Wirkmechanismus

Target of Action

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a synthetic compound that has been used as a building block for the synthesis of receptor agonists and antagonists

Mode of Action

It is known to be used in the synthesis of receptor agonists and antagonists Agonists are substances that bind to receptors and activate them to produce a biological response

Biochemical Pathways

As a building block for receptor agonists and antagonists, it can be inferred that it may influence various biochemical pathways depending on the specific receptors it targets .

Result of Action

As a precursor for the synthesis of receptor agonists and antagonists, its effects would likely be dependent on the specific receptors targeted by the resulting compounds .

Biochemische Analyse

Biochemical Properties

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block for the synthesis of receptor agonists and antagonists . The nature of these interactions often involves binding to specific active sites on enzymes or receptors, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain receptors, leading to changes in downstream signaling pathways . These changes can impact gene expression, resulting in altered cellular functions and metabolic activities. The compound’s effects on cells can vary depending on the cell type and the specific pathways involved.

Molecular Mechanism

The molecular mechanism of action of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes or receptors, leading to inhibition or activation of their activity . This binding often involves interactions with key amino acid residues in the active site of the target protein. Additionally, the compound can influence gene expression by modulating transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall effects on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity or influencing metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and the levels of specific metabolites. The compound’s metabolism may involve oxidation, reduction, or hydrolysis reactions, leading to the formation of active or inactive metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can influence its overall efficacy and safety profile.

Subcellular Localization

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPZKCVKBIJDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-6-amine)](/img/structure/B1642165.png)

![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)

![4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1642181.png)